REACTION_CXSMILES
|
[C:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([OH:3])=[O:2].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([S:19]([NH2:22])(=[O:21])=[O:20])=[CH:15][CH:14]=1.C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Cl:12][C:13]1[CH:14]=[CH:15][C:16]([S:19]([N:22]=[CH:8][C:7]2[CH:10]=[CH:11][C:4]([C:1]([OH:3])=[O:2])=[CH:5][CH:6]=2)(=[O:20])=[O:21])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
32.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
CUSTOM
|
Details
|
had separated
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)S(=O)(=O)N=CC1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |